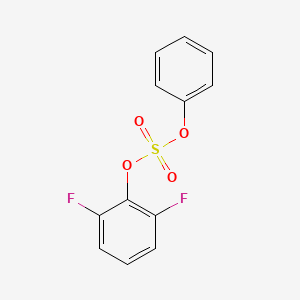

Sulfuric acid, 2,6-difluorophenyl phenyl ester

Description

Sulfuric acid, 2,6-difluorophenyl phenyl ester, is a fluorinated aromatic sulfuric acid ester characterized by a phenyl group and a 2,6-difluorophenyl group bonded to the sulfuric acid core. These compounds are typically synthesized via esterification reactions involving sulfuric acid and fluorinated phenols, as exemplified by the preparation of methyl esters using catalytic sulfuric acid .

Properties

CAS No. |

820220-75-5 |

|---|---|

Molecular Formula |

C12H8F2O4S |

Molecular Weight |

286.25 g/mol |

IUPAC Name |

(2,6-difluorophenyl) phenyl sulfate |

InChI |

InChI=1S/C12H8F2O4S/c13-10-7-4-8-11(14)12(10)18-19(15,16)17-9-5-2-1-3-6-9/h1-8H |

InChI Key |

HJVDGXMFHDGIHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)OC2=C(C=CC=C2F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of sulfuric acid, 2,6-difluorophenyl phenyl ester typically involves the esterification of sulfuric acid with 2,6-difluorophenol and phenol. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid or a sulfonic acid derivative to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired ester .

Chemical Reactions Analysis

Sulfuric acid, 2,6-difluorophenyl phenyl ester undergoes various chemical reactions, including:

Substitution Reactions: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to yield 2,6-difluorophenol, phenol, and sulfuric acid.

Oxidation and Reduction: The ester can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products depending on the reagents and conditions used.

Scientific Research Applications

Sulfuric acid, 2,6-difluorophenyl phenyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated compounds.

Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated esters on biological systems.

Medicine: Research is ongoing to explore the potential therapeutic applications of fluorinated esters, including their use as intermediates in the synthesis of pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged to enhance product performance

Mechanism of Action

The mechanism of action of sulfuric acid, 2,6-difluorophenyl phenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing 2,6-difluorophenol and phenol, which can then interact with biological molecules. The fluorine atoms in the compound can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine Position and Ester Groups

The position and number of fluorine atoms on the aromatic ring significantly influence physicochemical properties and biological activity. For example:

- Electron-Withdrawing Effects: The 2,6-difluorophenyl group enhances ester stability due to fluorine's electronegativity, reducing hydrolysis rates compared to non-fluorinated analogs.

Comparison with Phosphoric Acid Esters

Phosphoric acid esters with fluorinated aryl groups, such as Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester (C₂₂H₂₃O₄P), demonstrate distinct steric and electronic profiles:

Sulfonic Acid vs. Sulfuric Acid Derivatives

Sulfonic acid derivatives (e.g., Methyl 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluorobenzoate, CAS 1195768-19-4) prioritize sulfonamide linkages for drug design, whereas sulfuric acid esters focus on hydrolytic stability .

Biological Activity

Sulfuric acid, 2,6-difluorophenyl phenyl ester, a compound with potential pharmaceutical applications, has garnered attention due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfuric acid moiety linked to a difluorophenyl group and a phenyl group. The difluorination enhances its lipophilicity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that the biological activity of sulfuric acid derivatives often involves several mechanisms:

- Antioxidant Activity : Compounds similar to sulfuric acid derivatives have demonstrated significant antioxidant properties. For instance, studies show that certain analogs exhibit IC50 values in the range of 9.18–32.43 µg/mL against oxidative stress markers .

- Antiproliferative Effects : Investigations into related compounds reveal their ability to inhibit cancer cell proliferation. For example, derivatives have shown IC50 values as low as 5.10 µM against MCF-7 cancer cells, indicating potent anti-cancer activity .

- Enzyme Inhibition : The inhibition of key enzymes such as COX-1 and COX-2 is also noted among similar compounds. This inhibition can lead to reduced inflammation and pain relief, with some compounds displaying selectivity indexes greater than established drugs like diclofenac .

Anticancer Activity

A study focused on a series of sulfuric acid derivatives found that one compound exhibited remarkable anticancer properties with an IC50 value of 6.19 µM against HepG2 cells. This was significantly better than standard treatments like sorafenib and doxorubicin . Molecular docking studies supported these findings by demonstrating favorable binding modes at the VEGFR-2 receptor site.

Antioxidant Studies

In another investigation involving various sulfuric acid derivatives, antioxidant activities were assessed using DPPH and ABTS assays. The most active derivative showed an IC50 value of 9.18 µg/mL, outperforming ascorbic acid in terms of radical scavenging capacity .

Comparative Biological Activity Table

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of sulfuric acid derivatives shows that fluorination can significantly alter absorption, distribution, metabolism, and excretion (ADME) properties. For example, difluoromethylbenzene derivatives tend to exhibit higher permeability despite decreased lipophilicity compared to non-fluorinated counterparts . This property is crucial for enhancing bioavailability in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.